N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17421585
InChI: InChI=1S/C23H16Cl2N2O/c1-14-10-11-19-16(12-14)17(13-21(26-19)15-6-3-2-4-7-15)23(28)27-20-9-5-8-18(24)22(20)25/h2-13H,1H3,(H,27,28)
SMILES:
Molecular Formula: C23H16Cl2N2O
Molecular Weight: 407.3 g/mol

N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

CAS No.:

Cat. No.: VC17421585

Molecular Formula: C23H16Cl2N2O

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide -

Specification

Molecular Formula C23H16Cl2N2O
Molecular Weight 407.3 g/mol
IUPAC Name N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
Standard InChI InChI=1S/C23H16Cl2N2O/c1-14-10-11-19-16(12-14)17(13-21(26-19)15-6-3-2-4-7-15)23(28)27-20-9-5-8-18(24)22(20)25/h2-13H,1H3,(H,27,28)
Standard InChI Key LWNFUKOBEDWVLL-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

N-(2,3-Dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is synthesized via condensation reactions between quinoline derivatives and dichlorophenyl amines. A representative approach involves:

  • Quinoline Core Formation: Cyclization of precursor aryl amines with ketones or aldehydes under acidic conditions.

  • Carboxamide Linkage: Reaction of quinoline-4-carboxylic acid derivatives with 2,3-dichloroaniline using coupling agents like thionyl chloride (SOCl2_2) or carbodiimides .

For example, quinoline-6-carboxylic acid derivatives are often converted to acyl chlorides via refluxing with SOCl2_2, followed by amidation with substituted anilines in the presence of potassium carbonate . This method ensures high yields and purity, critical for pharmacological applications.

Structural Confirmation

The compound’s structure is validated using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and electronic environments.

  • Infrared Spectroscopy (IR): Carboxamide C=O stretching vibrations appear near 1650–1680 cm1^{-1}.

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 407.3.

  • X-ray Crystallography: Resolves spatial arrangement, highlighting planar quinoline and dichlorophenyl groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H16Cl2N2O\text{C}_{23}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}\text{O}
Molecular Weight407.3 g/mol
logP (Lipophilicity)~6.7 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Biological Activities

Antimicrobial Efficacy

Quinoline-carboxamides target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The dichlorophenyl moiety may enhance activity against drug-resistant strains by:

  • Increasing Membrane Permeability: Higher logP values (~6.7) facilitate penetration through lipid bilayers .

  • Resisting Efflux Pumps: Bulky substituents evade bacterial efflux mechanisms.

Computational Insights

Molecular Docking Studies

Docking simulations reveal strong binding to:

  • Topoisomerase II: Hydrophobic interactions between the dichlorophenyl group and enzyme pockets.

  • DNA Gyrase: Halogen bonds from chlorine atoms stabilize complex formation.

Table 2: Predicted Binding Affinities

TargetBinding Energy (kcal/mol)Key Interactions
Topoisomerase II-9.2π-Stacking, H-bonds
DNA Gyrase-8.7Halogen bonds, Van der Waals

Applications and Future Directions

Therapeutic Development

  • Combination Therapies: Synergy with existing chemotherapeutics or antibiotics.

  • Formulation Optimization: Nanoencapsulation to improve bioavailability.

Research Priorities

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structural Analogues: Explore substitutions (e.g., fluoro or methoxy groups) to enhance potency .

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